molecular formula C25H23N3O5S3 B12130723 (5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12130723
M. Wt: 541.7 g/mol
InChI Key: LKBNNNPZDXHSHV-XKZIYDEJSA-N
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Description

The compound “(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one” is a thiazolidin-4-one derivative featuring a pyrazolylmethylene moiety and a 1,1-dioxidotetrahydrothiophen-3-yl substituent. Its structure combines a thioxothiazolidinone core with a 3,4-dimethoxyphenyl-substituted pyrazole ring, which may confer unique electronic and steric properties. Such compounds are often explored for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory potentials .

Properties

Molecular Formula

C25H23N3O5S3

Molecular Weight

541.7 g/mol

IUPAC Name

(5Z)-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H23N3O5S3/c1-32-20-9-8-16(12-21(20)33-2)23-17(14-27(26-23)18-6-4-3-5-7-18)13-22-24(29)28(25(34)35-22)19-10-11-36(30,31)15-19/h3-9,12-14,19H,10-11,15H2,1-2H3/b22-13-

InChI Key

LKBNNNPZDXHSHV-XKZIYDEJSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C4CCS(=O)(=O)C4)C5=CC=CC=C5)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C4CCS(=O)(=O)C4)C5=CC=CC=C5)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring by reacting 3,4-dimethoxyphenylhydrazine with acetophenone under acidic conditions.

    Thiazolidinone Core Formation: The thiazolidinone core is formed by reacting the pyrazole derivative with thioglycolic acid in the presence of a base such as sodium hydroxide.

    Final Coupling: The final step involves the coupling of the thiazolidinone core with 1,1-dioxidotetrahydrothiophene-3-carbaldehyde under reflux conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrazole ring or the thioxo group, resulting in the formation of dihydropyrazole or thiol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylene bridge, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyrazole or thiol derivatives.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiazolidinone and pyrazole moieties exhibit promising antimicrobial properties. Studies have shown that derivatives similar to this compound can inhibit the growth of various bacterial and fungal strains. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

Anticancer Properties

The anticancer potential of thiazolidinone derivatives has been widely studied. This compound has been evaluated for its cytotoxic effects against different cancer cell lines. Preliminary findings suggest that it may induce apoptosis in cancer cells, potentially through the modulation of key signaling pathways involved in cell survival and proliferation .

Anti-inflammatory Effects

Compounds with similar structural features have demonstrated anti-inflammatory activities. They may inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in various models of inflammatory diseases .

Drug Development

Given its diverse biological activities, this compound serves as a valuable scaffold for drug development. Medicinal chemists can modify its structure to enhance efficacy and selectivity against specific targets in disease pathways, particularly in cancer and infectious diseases .

Case Study 1: Antimicrobial Activity

A study published in the Turkish Journal of Chemistry explored the synthesis and antimicrobial evaluation of thiazolidinone derivatives. The results indicated that modifications to the phenyl ring significantly affected antimicrobial potency against Gram-positive and Gram-negative bacteria, suggesting that similar modifications could enhance the activity of (5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one .

Case Study 2: Anticancer Activity

In another investigation reported in Molecules, a series of thiazolidinone derivatives were synthesized and tested against various cancer cell lines. The study highlighted that specific substitutions at the pyrazole ring could lead to enhanced cytotoxic effects, making it plausible that (5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one could be optimized for better therapeutic outcomes .

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface, leading to altered cellular responses.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The target compound belongs to a broader class of pyrazolylmethylene-thiazolidinone hybrids. Key structural analogs include:

Compound Name R₁ (Pyrazole Substituent) R₂ (Thiazolidinone Substituent) Key Features Evidence ID
(5Z)-5-{[3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one 3-(3,4-dimethoxyphenyl) 2-phenylethyl Lacks sulfone group; phenethyl instead of tetrahydrothiophene sulfone
(5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one 1,3-diphenyl 2-phenylethyl Diphenylpyrazole; no methoxy groups
5-((3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxoimidazolidin-4-one 3-(4-bromophenyl) N/A (imidazolidinone core) Imidazolidinone instead of thiazolidinone; bromophenyl substituent

Key Observations :

  • The 3,4-dimethoxyphenyl group on the pyrazole ring may improve solubility and modulate electronic effects relative to non-methoxy-substituted derivatives (e.g., diphenyl or bromophenyl analogs) .

Physical and Spectroscopic Properties

Melting Points :

  • Pyrazolylmethylene-thiazolidinones typically exhibit melting points between 168–197°C, influenced by substituent bulk and polarity . The sulfone group in the target compound may elevate its melting point due to increased crystallinity.

Spectroscopic Data :

  • IR Spectroscopy : Thioxo groups (C=S) in similar compounds show characteristic absorptions at ~1200–1250 cm⁻¹, while sulfone (SO₂) stretches appear at ~1300–1350 cm⁻¹ and ~1150–1200 cm⁻¹ .
  • NMR : The Z-configuration of the exocyclic double bond (C5) is confirmed by deshielded vinyl proton signals at δ 7.5–8.0 ppm in $^1$H-NMR spectra .

Biological Activity

The compound (5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one belongs to the class of thiazolidinones, which are recognized for their diverse biological activities. This article focuses on the biological activities associated with this compound, drawing from various studies to provide a comprehensive overview.

Structural Features

Thiazolidinones are characterized by a five-membered ring containing sulfur and nitrogen atoms. The specific compound features:

  • A thiazolidinone core.
  • A pyrazole moiety that contributes to its pharmacological potential.
  • Additional functional groups that may influence its biological activity.

Antioxidant Activity

Thiazolidinones have been shown to exhibit significant antioxidant properties. Recent studies indicate that modifications in the thiazolidinone structure can enhance radical scavenging activity. For instance, certain derivatives have demonstrated IC50 values lower than those of standard antioxidants like vitamin C, indicating their potential as effective antioxidant agents .

Anticancer Activity

The anticancer potential of thiazolidinones has been extensively documented. Research indicates that compounds similar to the one discussed can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways . Specific derivatives have been reported to exhibit selective cytotoxicity against various cancer cell lines.

Anti-inflammatory Activity

Inflammation is a key factor in many chronic diseases. Thiazolidinone derivatives have shown promising anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. Studies have reported that these compounds can significantly reduce inflammation markers in vitro and in vivo models .

The mechanisms underlying the biological activities of thiazolidinones are multifaceted:

  • Antioxidant Mechanism : Involves the scavenging of free radicals and inhibition of lipid peroxidation.
  • Anticancer Mechanism : May include the modulation of signaling pathways such as NF-kB and MAPK, leading to altered gene expression related to apoptosis and cell proliferation.
  • Anti-inflammatory Mechanism : Often involves the suppression of nuclear factor kappa B (NF-kB) activation and subsequent reduction in inflammatory cytokine production.

Case Studies

StudyCompoundBiological ActivityFindings
Sava et al. (2021)Thiazolidinone DerivativeAntioxidantCompound showed CEAC value significantly higher than indometacin, indicating strong antioxidant potential .
Kobylinska et al. (2022)Les-3833AnticancerInduced S phase arrest in cancer cells; most active derivative identified .
Abdel-Wahab et al. (2023)New ThiazolidinoneAnti-inflammatoryDemonstrated significant reduction in inflammation markers in animal models .

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